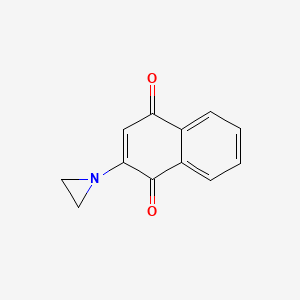
2-(Aziridin-1-yl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aziridin-1-yl)naphthalene-1,4-dione is a compound that combines the structural features of aziridine and naphthoquinone. Aziridine is a three-membered nitrogen-containing ring, known for its high reactivity, while naphthoquinone is a quinone derivative of naphthalene, known for its biological activities. The combination of these two moieties results in a compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with aziridine. One common method is to react 1,4-naphthoquinone with aziridine in the presence of a base such as triethylamine in an organic solvent like acetonitrile . The reaction proceeds at room temperature and yields the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aziridin-1-yl)naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The quinone moiety can be oxidized to form different oxidation states.
Reduction: The quinone can be reduced to hydroquinone derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Products include various oxidized forms of the quinone.
Reduction: Products include hydroquinone derivatives.
Substitution: Products include substituted aziridine derivatives.
Aplicaciones Científicas De Investigación
2-(Aziridin-1-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential cytotoxic activity, making it a candidate for anticancer research.
Industry: Used in the synthesis of dyes and pigments due to its quinone structure.
Mecanismo De Acción
The mechanism of action of 2-(Aziridin-1-yl)naphthalene-1,4-dione involves its interaction with biological molecules. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The aziridine ring can alkylate DNA and proteins, leading to cytotoxic effects. These combined actions contribute to its potential anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: Shares the quinone structure but lacks the aziridine ring.
Aziridine: Contains the aziridine ring but lacks the quinone structure.
Mitomycin C: A well-known anticancer agent that also contains an aziridine ring and a quinone moiety.
Uniqueness
2-(Aziridin-1-yl)naphthalene-1,4-dione is unique due to the combination of the aziridine and naphthoquinone moieties, which confer both high reactivity and potential biological activity. This dual functionality makes it a valuable compound for research in various fields .
Propiedades
Número CAS |
2382-36-7 |
|---|---|
Fórmula molecular |
C12H9NO2 |
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H9NO2/c14-11-7-10(13-5-6-13)12(15)9-4-2-1-3-8(9)11/h1-4,7H,5-6H2 |
Clave InChI |
LJQJTPSKVRNQSI-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C2=CC(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



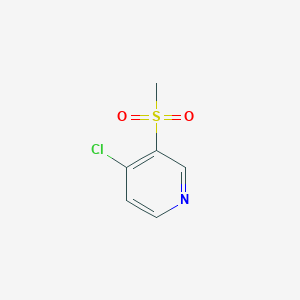
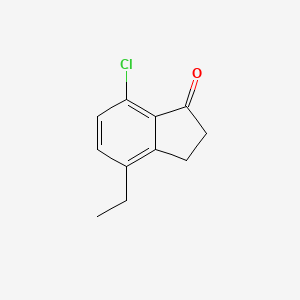
![2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)


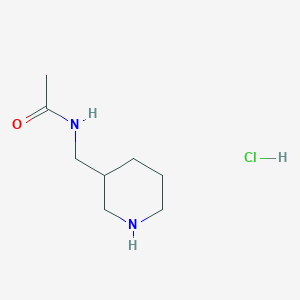
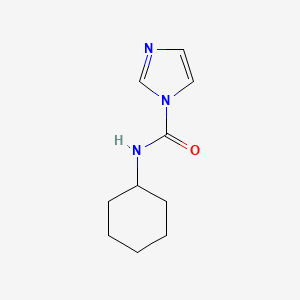
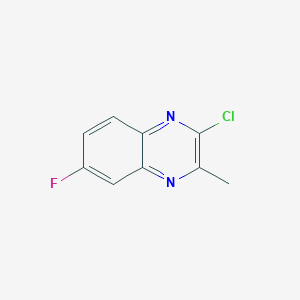


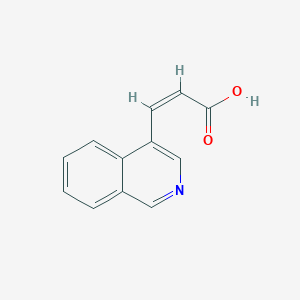
![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)
![2H-Pyrano[3,2-h]quinolin-4(3H)-one](/img/structure/B11902987.png)
